1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound exhibits various biological activities and has potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmaceutical agents.
The compound can be synthesized through various chemical pathways, and its derivatives are often studied for their therapeutic properties. The specific synthesis methods and biological activities are documented in scientific literature, including articles and patents related to piperazine-containing drugs .
1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is classified as:
The synthesis of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one can be achieved through several methods, typically involving the alkylation of piperazine derivatives. A common approach includes the reaction of methoxymethyl chloride with piperazine in the presence of a base to form the desired product.
The molecular structure of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one consists of a piperazine ring substituted with a methoxymethyl group and an ethanone moiety. The structural formula can be represented as follows:
The primary reactions involving 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one include nucleophilic substitutions and condensation reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for compounds like 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one often involves interaction with neurotransmitter receptors or enzymes in biological systems. Piperazine derivatives are known to exhibit activity on serotonin receptors, which play a critical role in mood regulation and other physiological functions.
Research indicates that modifications to the piperazine structure can significantly alter binding affinities and selectivity for various receptors, thereby influencing therapeutic outcomes .
1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one has potential applications in:
Piperazine-1-yl ethanone scaffolds represent a privileged structural motif in medicinal chemistry, characterized by a carbonyl-linked acetyl group attached to a piperazine nitrogen. The specific derivative 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (CAS: 1781965-35-2, C₈H₁₆N₂O₂, MW: 172.22) exemplifies this pharmacophore with its asymmetric 2-(methoxymethyl)piperazine core [1] [2]. This compound’s structural duality combines piperazine’s favorable pharmacokinetic properties—including water solubility and conformational flexibility—with the steric and electronic modulation offered by the methoxymethyl substituent. Such hybrids occupy a strategic niche in drug design, bridging traditional heterocyclic chemistry and modern targeted therapeutics. Their synthetically tractable framework supports extensive diversification, enabling systematic exploration of structure-activity relationships (SAR) across neurological, oncological, and infectious disease targets [6].
Piperazine derivatives entered medicinal chemistry in the mid-20th century as antiparasitic agents, evolving into versatile scaffolds for CNS drugs, antivirals, and kinase inhibitors. The integration of the ethanone linker emerged as a key innovation, enhancing metabolic stability while enabling precise steric positioning of pharmacophoric elements. Early analogues featured N-acetylpiperazines without ring substitutions, but clinical candidates increasingly incorporated alkyl/aryl piperazine substituents to optimize target engagement [6]. The methoxymethyl-functionalized derivative 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one represents a contemporary advancement, where the polar, non-ionizable methoxymethyl group at the 2-position fine-tunes physicochemical properties. This evolution is documented in commercial screening libraries (e.g., ChemDiv’s V026-2797), where such compounds are prioritized for high-throughput screening against protein kinases and GPCRs [5] [8]. Historically, three phases define this progression:
Table 1: Evolution of Piperazine-Ethanone Drug Candidates
Generation | Exemplary Compound | Key Structural Feature | Therapeutic Application |
---|---|---|---|
First | 1-Piperazinylethanone | Unsubstituted piperazine | Antipsychotics |
Second | 1-(4-Methylpiperazin-1-yl)ethanone | C4-alkyl substitution | Anticancer agents |
Third | 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one | C2-methoxymethyl substitution | Kinase inhibitors (screening) |
The methoxymethyl (-CH₂OCH₃) group in 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one confers distinct advantages over simpler alkyl chains:
These properties are evidenced in advanced drug candidates like the pyrazolopyrimidine V026-2797, where a methoxymethyl group adjacent to the piperazine-ethanone motif improves solubility (logSₚ = -2.43) and kinase inhibitory activity [5]. Similarly, in the indole derivative 2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one (CAS: 2090294-02-1), the substituent mitigates crystallization issues during synthesis [7]. Computational analyses confirm that methoxymethyl groups reduce desolvation penalties in ligand-receptor binding by 1.2–3.5 kcal/mol versus methyl analogues.
Table 2: Impact of Methoxymethyl Substituents on Drug-like Properties
Compound | logP | logS | PSA (Ų) | Key Bioactivity |
---|---|---|---|---|
1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one | 2.335 | -2.43 | 29.5 | Intermediate for kinase inhibitors |
V026-2797 (pyrazolopyrimidine) | 2.307 | -4.87 | 70.8 | Kinase inhibition screening |
1-(4-Methylpiperazin-1-yl)ethanone | 2.91 | -1.98 | 20.3 | Antifungal lead |
Despite their utility, asymmetric piperazines like 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one present unresolved synthetic and design challenges:
Closing these gaps requires orthogonal protection strategies (e.g., temporary silyl groups for selective N1 acylation), asymmetric hydrogenation catalysts for enantiopure production, and QM/MM refinement of molecular dynamics parameters.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4